molecular formula C16H13NO4 B2914071 methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338751-36-3

methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No. B2914071
CAS RN: 338751-36-3
M. Wt: 283.283
InChI Key: MZQYFZSJTUOBTI-UHFFFAOYSA-N
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Description

“Methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate” is a chemical compound. Its IUPAC name is 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid . The compound has a molecular weight of 269.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11NO4/c1-7-3-4-12-10 (5-7)13 (17)11-6-9 (15 (18)19)8 (2)16-14 (11)20-12/h3-6H,1-2H3, (H,18,19) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.26 . It’s recommended to store the compound at a temperature between 28 C .

Scientific Research Applications

Electrochemical Sensors for Detecting Paraquat

Electrochemical Sensors for Improved Detection of Paraquat in Food Samples A Review

- This review discusses the importance of detecting paraquat, a quaternary ammonium herbicide, due to its high toxicity and the environmental and ecological adverse impacts of its widespread use. Although not directly about the specified compound, the review highlights the role of advanced electrochemical methods and modified electrodes in detecting such chemicals in complex environments, which could be relevant to the research and development of sensors for related compounds (Laghrib et al., 2020).

Xylan Derivatives and Applications

Xylan Derivatives and Their Application Potential - Mini-Review of Own Results - This review covers the chemical modification of xylan into biopolymer ethers and esters, demonstrating the versatility of chemical modifications for generating compounds with specific properties. While focusing on xylan, the principles of chemical modification discussed could be applicable to the synthesis and application potential of various organic compounds, including the target compound of interest (Petzold-Welcke et al., 2014).

Advances in Hydroxycoumarin Chemistry

Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound - This paper provides a comprehensive review of the synthesis, reactivity, and applications in different fields of biology of 3-hydroxycoumarin. It illustrates the significance of hydroxycoumarins in pharmaceuticals, perfumery, and agrochemical industries. Given the structural similarities, research on hydroxycoumarins could offer insights into the applications of methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in various domains (Yoda, 2020).

Safety and Hazards

The safety information pictograms for this compound indicate GHS07, which represents exclamation mark pictograms. This suggests that the compound may cause less serious health effects or damage to the ozone layer . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-8-4-5-13-11(6-8)14(18)12-7-10(16(19)20-3)9(2)17-15(12)21-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQYFZSJTUOBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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